molecular formula C18H11F5O4 B2755220 Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300557-13-5

Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2755220
CAS No.: 300557-13-5
M. Wt: 386.274
InChI Key: FMUGTHCIEJIJOV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a pentafluorophenylmethoxy group at the 5-position, a methyl ester at the 3-position, and a methyl substituent at the 2-position. The pentafluorophenyl group imparts strong electron-withdrawing properties, enhancing stability and influencing intermolecular interactions. Structural determination of such compounds often relies on crystallographic software like SHELX and visualization tools like ORTEP , which are critical for resolving complex substituent arrangements.

Properties

IUPAC Name

methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5O4/c1-7-12(18(24)25-2)9-5-8(3-4-11(9)27-7)26-6-10-13(19)15(21)17(23)16(22)14(10)20/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUGTHCIEJIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound with significant biological activity. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H14F5O4
  • Molar Mass : 358.28 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that derivatives of methyl 2-methyl-5-benzofuran-3-carboxylate exhibit notable antimicrobial properties. A study conducted on various derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Derivatives

Compound NameMicrobial Strain TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Methyl 2-methyl-5-benzofuran-3-carboxylateStaphylococcus aureus1532 µg/mL
Methyl 2-methyl-5-benzofuran-3-carboxylateEscherichia coli1264 µg/mL
Methyl 2-methyl-5-benzofuran-3-carboxylateCandida albicans1816 µg/mL

The results indicate that the compound possesses varying degrees of antimicrobial activity, particularly against fungal strains like Candida albicans, which is significant given the increasing resistance to conventional antifungal agents.

Anticancer Activity

Recent studies have explored the anticancer potential of methyl 2-methyl-5-benzofuran derivatives. One study highlighted its interaction with cancer cell lines, specifically targeting apoptosis pathways.

Case Study: In Vitro Analysis

A study evaluated the effects of methyl 2-methyl-5-benzofuran-3-carboxylate on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-72570
HeLa3065
A5492075

These findings suggest that methyl 2-methyl-5-benzofuran derivatives could be promising candidates for further development in cancer therapy.

The biological activity of methyl 2-methyl-5-benzofuran derivatives is attributed to their ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with membrane integrity.
  • Anticancer Mechanism : It induces cell cycle arrest and promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The target compound is compared to analogs with modifications in ester groups, substituent positions, and halogenation patterns.

Table 1: Comparative Analysis of Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features Reference
Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate C19H14F5O4 ~401 (estimated) 2-CH3, 5-OCH2C6F5, 3-COOCH3 High electron-withdrawing effect from C6F5
Methyl 2-[Hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]acrylate C11H8F5O3 283.04 Hydroxy-pentafluorophenylmethyl, acrylate core Smaller core; hydroxyl group enhances polarity
Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate C21H15F5O6 ~466 (estimated) 5-OCOCH2OC6F5, ethyl ester Bulkier substituent; increased lipophilicity
Ethyl 6-bromo-2-methyl-5-[(pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate C20H13BrF5O4 467.22 6-Br, 5-OCH2C6F5, ethyl ester Bromine adds steric bulk and electronic effects
Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C18H14BrClO4 409.66 6-Br, 5-OCH2C6H4Cl Chlorophenyl group enhances aromatic interactions

Detailed Analysis

Core Structure Differences: The target compound’s benzofuran core distinguishes it from the acrylate-based analog in , which has a simpler structure and a hydroxyl group .

Ester Group Variations :

  • Replacing the methyl ester (target compound) with an ethyl ester (–5) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Substituent Effects: The pentafluorophenylmethoxy group (target compound) provides stronger electron withdrawal than the chlorophenylmethoxy group (), influencing reactivity and intermolecular interactions .

Halogenation Impact :

  • Bromine at position 6 () increases steric bulk and polarizability, which could enhance binding to hydrophobic pockets in proteins .

Research Findings and Implications

  • Electron-Withdrawing Effects : The pentafluorophenyl group in the target compound stabilizes negative charge density, making it suitable for applications in catalysis or as a fluorinated probe in medicinal chemistry.
  • Synthetic Flexibility : The acrylate derivative () demonstrates easier functionalization due to its hydroxyl group, enabling rapid derivatization for structure-activity studies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalization of the benzofuran core. For example, halogenation (e.g., bromination) at position 5 of the benzofuran ring is common, followed by nucleophilic substitution with a pentafluorobenzyloxy group . Key steps include:

  • Step 1 : Bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in DMF.
  • Step 2 : Coupling the pentafluorobenzyl group via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
  • Optimization : Reaction yields improve with anhydrous solvents, inert atmospheres (N₂/Ar), and catalytic amounts of DMAP. Purity is monitored via TLC (dichloromethane/methanol 9:1) .

Q. How do substituents like the pentafluorophenylmethoxy group influence the compound’s physicochemical and biological properties?

  • Methodological Answer : The pentafluorophenyl group enhances lipophilicity (logP ~3.5) and metabolic stability due to fluorine’s electron-withdrawing effects. This substituent also increases binding affinity to hydrophobic enzyme pockets, as seen in analogous benzofuran derivatives . Comparative studies with chlorophenyl or methoxyphenyl analogs show reduced cytotoxicity in non-target cells, suggesting fluorinated groups improve selectivity .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C3, methyl at C2). ¹⁹F NMR is essential to verify pentafluorophenyl integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%), with retention times compared to structurally similar benzofurans .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~430 g/mol) and detects halogen isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolism. Strategies include:

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify metabolites via LC-MS. Fluorinated groups may resist oxidative degradation, enhancing in vivo stability .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models. Adjust dosing regimens if poor solubility (e.g., use PEG-based formulations) .

Q. What experimental approaches are recommended to study the compound’s mechanism of action in cancer or antimicrobial models?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. For fluorinated analogs, SPR (surface plasmon resonance) assays quantify binding kinetics to targets like kinases .
  • Functional Assays : Test inhibition of bacterial biofilms (e.g., S. aureus) at MICs (minimum inhibitory concentrations) ranging from 2–16 µg/mL, comparing results to non-fluorinated analogs .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., COX-2 or β-lactamases). The pentafluorophenyl group may occupy hydrophobic subpockets not accessible to smaller substituents .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) and steric bulk to predict activity trends. Fluorine’s electronegativity often correlates with enhanced inhibitory potency .

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